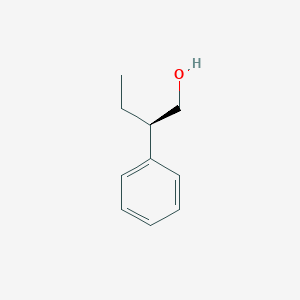
(R)-2-Phenylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Phenylbutan-1-ol is an organic compound with the molecular formula C10H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(R)-2-Phenylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-phenylbutan-1-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(R)-2-Phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (2R)-2-phenylbutan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (2R)-2-phenylbutane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2R)-2-phenylbutyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone, PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in DCM.
Major Products Formed
Oxidation: (2R)-2-phenylbutan-1-one.
Reduction: (2R)-2-phenylbutane.
Substitution: (2R)-2-phenylbutyl chloride.
Aplicaciones Científicas De Investigación
(R)-2-Phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: this compound is used in the production of fragrances and flavors, leveraging its pleasant aroma.
Mecanismo De Acción
The mechanism by which (R)-2-Phenylbutan-1-ol exerts its effects depends on the specific application. In enzymatic reactions, the compound interacts with active sites of enzymes, leading to stereospecific transformations. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-phenylbutan-1-ol: The enantiomer of (R)-2-Phenylbutan-1-ol, with similar chemical properties but different biological activities due to its opposite chirality.
2-phenylethanol: A structurally similar compound with a shorter carbon chain, commonly used in fragrances and flavors.
1-phenyl-2-propanol: Another chiral alcohol with a different carbon chain arrangement.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Número CAS |
16460-75-6 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2R)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1 |
Clave InChI |
DNHNBMQCHKKDNI-VIFPVBQESA-N |
SMILES |
CCC(CO)C1=CC=CC=C1 |
SMILES isomérico |
CC[C@@H](CO)C1=CC=CC=C1 |
SMILES canónico |
CCC(CO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















